2-(4-Fluoro-2-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-[4-fluoro-2-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO3/c1-13(2)14(3,4)19-15(18-13)12-7-6-11(16)8-10(12)9-17-5/h6-8H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYAJJGRNVJDSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling-Based Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for constructing the target compound’s aryl-boron bond. This method involves reacting an aryl halide (e.g., 4-fluoro-2-(methoxymethyl)benzene bromide) with a pinacol boronate ester in the presence of a palladium catalyst. For instance, source outlines a generalized protocol where tetrakis(triphenylphosphine)palladium(0) facilitates the coupling between an aryl bromide and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives.
Critical parameters include:
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Catalyst selection : Palladium complexes (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) at 0.5–2 mol% loading.
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Solvent systems : Biphasic mixtures of toluene/ethanol/water (4:2:1 v/v) to enhance reagent solubility and catalyst activity.
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Temperature : Reactions typically proceed at 80–100°C under inert atmospheres to prevent boronate oxidation.
A representative procedure from source achieved a 66.8% yield for a structurally analogous compound using sodium carbonate as a base and microwave irradiation to accelerate the reaction.
Boronic Acid Esterification with Pinacol
The conversion of (4-fluoro-2-(methoxymethyl)phenyl)boronic acid to its pinacol ester is a critical step. Source details the synthesis of (2-(methoxymethyl)phenyl)boronic acid via lithiation-borylation:
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Lithiation : 1-Bromo-2-(methoxymethyl)benzene is treated with n-butyllithium at −70°C to generate a reactive aryl lithium intermediate.
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Borylation : Triethyl borate is added to yield the boronic acid, which is subsequently esterified with pinacol in diethyl ether.
This method yielded 32.5% of the boronic acid precursor, with purification achieved through aqueous workup and crystallization. Challenges include managing moisture sensitivity and optimizing lithiation temperatures to minimize side reactions.
Advanced Catalytic Methods
Transition Metal-Free Borylation
Recent advances employ copper ferrite nanoparticles under green chemistry conditions. Source reports a copper-catalyzed borylation of aryl iodides using bis(pinacolato)diboron (B₂pin₂) in dimethylformamide (DMF) at room temperature. For 4-iodoanisole, this method achieved 59% yield with 5 mol% CuFe₂O₄ and potassium tert-butoxide as a base. Adapting this protocol to 4-fluoro-2-(methoxymethyl)phenyl iodide could reduce reliance on palladium catalysts and lower costs.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A protocol from source for a related biaryl compound used cesium carbonate, tetra-n-butylammonium iodide, and the palladium catalyst POPd in a water/DMF mixture. Heating at 150°C for 20 minutes under microwave conditions afforded the product in unquantified yields but with high purity. This approach is promising for scaling the target compound’s synthesis while minimizing thermal degradation.
Reaction Optimization and Challenges
Solvent and Base Selection
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance boronate stability, while weakly basic conditions (e.g., K₂CO₃, Cs₂CO₃) prevent deboronation. Source demonstrated that cesium fluoride in DMSO with pyridine additives facilitates efficient borylation of aryl iodides at 105°C, achieving 81% yield for a trifluoromethyl-substituted analogue.
Substituent Effects
The electron-withdrawing fluoro and methoxymethyl groups on the aromatic ring influence reaction kinetics. The fluoro group deactivates the ring, slowing transmetallation in Suzuki couplings, while the methoxymethyl substituent enhances solubility but may sterically hinder catalyst access. Source notes that electronic effects from substituents dictate the optimal catalyst and ligand pairings.
Comparative Analysis of Synthetic Routes
Mechanistic Insights
Palladium-Catalyzed Pathways
The Suzuki-Miyaura mechanism involves three steps:
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Oxidative addition : Pd⁰ reacts with the aryl halide to form a Pd²⁺ intermediate.
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Transmetallation : The boronate ester transfers the aryl group to palladium.
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Reductive elimination : The biaryl product is released, regenerating the Pd⁰ catalyst.
The methoxymethyl group’s steric bulk may slow transmetallation, necessitating higher catalyst loadings or bulky ligands (e.g., SPhos) to accelerate this step.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Reaction: Typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide. The reaction is usually carried out in an organic solvent like toluene or ethanol.
Oxidation: Can be achieved using hydrogen peroxide or other oxidizing agents.
Reduction: Involves the use of reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Organic Synthesis
Boron Reagents in Synthesis
The compound serves as a versatile boron reagent in organic synthesis. Its dioxaborolane structure allows it to participate in various reactions such as:
- Cross-Coupling Reactions : It can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The presence of the fluorine atom enhances the electrophilicity of the aryl group, making it a suitable candidate for these reactions .
- Nucleophilic Substitution : The methoxymethyl group can be replaced under specific conditions to introduce various functional groups into the molecule, facilitating the synthesis of complex organic compounds .
Medicinal Chemistry
Potential Drug Development
Research indicates that compounds with similar structures exhibit biological activity. The incorporation of the fluorine atom may enhance metabolic stability and bioavailability:
- Anticancer Activity : Preliminary studies suggest that derivatives of dioxaborolanes have shown promise in inhibiting cancer cell proliferation. The unique electronic properties imparted by fluorine could play a role in modulating biological activity .
- Antimicrobial Properties : Some studies have indicated potential antimicrobial effects, making this compound a candidate for further exploration in drug formulation .
Materials Science
Polymeric Applications
Dioxaborolanes are being investigated for their utility in materials science:
- Synthesis of Boron-Doped Polymers : The compound can be used as a building block for synthesizing boron-doped polymers which exhibit enhanced thermal and mechanical properties. These materials are of interest for applications in electronics and structural components .
- Fluorescent Materials : Research is ongoing into the use of such compounds as precursors for fluorescent materials that can be used in sensors and imaging technologies due to their unique optical properties.
Case Study 1: Application in Cancer Research
A study demonstrated that a related dioxaborolane compound exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the inhibition of critical signaling pathways involved in cell proliferation. This suggests that similar compounds could be explored for therapeutic development .
Case Study 2: Development of Fluorinated Boron Polymers
Research involving the polymerization of boron-containing monomers has shown that introducing fluorinated dioxaborolanes can enhance the thermal stability and mechanical strength of the resulting materials. This has implications for developing advanced materials for aerospace applications .
Mechanism of Action
The compound exerts its effects primarily through its role in the Suzuki-Miyaura reaction. The mechanism involves the transmetalation of the boron atom to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the fluoro and methoxymethyl groups enhances the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The fluorine atom and methoxymethyl group influence the compound’s electronic properties and reactivity. Key analogs include:
Key Observations :
- Fluorine Substitution: Fluorine at the para position (as in 4-F analogs) enhances electrophilicity, improving reactivity in cross-couplings compared to non-fluorinated analogs .
- Methoxy vs.
- Electron-Withdrawing Groups : Difluoromethyl (-CF₂H) groups increase stability against hydrolysis, making such derivatives suitable for biological applications .
Physical and Spectroscopic Data
- Melting Points: Fluorinated derivatives generally exhibit higher melting points (e.g., 125–126°C for 4-F phenyl borolane) compared to non-fluorinated analogs .
- NMR Trends : Methoxy groups produce distinct singlets (δ ~3.8 ppm in ¹H NMR), while fluorine atoms deshield adjacent protons .
Biological Activity
2-(4-Fluoro-2-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2284468-46-6) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of dioxaborolanes, which are known for their applications in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C14H20BFO4
- Molecular Weight : 282.12 g/mol
- IUPAC Name : 2-(4-fluoro-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Purity : 95%
The biological activity of 2-(4-Fluoro-2-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily attributed to its ability to interact with various biological targets. This compound may act as an inhibitor of specific enzymes or receptors involved in disease pathways.
Enzyme Inhibition Studies
In vitro studies have indicated that compounds within the dioxaborolane class can inhibit key enzymes such as RNA-dependent RNA polymerase (NS5B), which is critical in viral replication processes. For instance, related compounds have shown potent inhibition with IC50 values in the nanomolar range .
Biological Activity Data
| Property | Value |
|---|---|
| IC50 (NS5B Inhibition) | < 50 nM |
| Solubility | Low |
| Permeability | Medium to High |
| Metabolic Stability | Low (in vitro and in vivo) |
Case Study 1: Antiviral Activity
A study evaluated the antiviral efficacy of a related dioxaborolane compound against Hepatitis C virus (HCV). The compound demonstrated significant antiviral activity with an EC50 value below 50 nM in cell-based assays. The mechanism was attributed to the inhibition of NS5B polymerase activity .
Case Study 2: Pharmacokinetics and Toxicology
Another study focused on the pharmacokinetic profile of a similar dioxaborolane derivative. It was found to exhibit rapid clearance from systemic circulation and low bioavailability due to high first-pass metabolism. The compound's interaction with cytochrome P450 enzymes raised concerns regarding potential drug-drug interactions .
Discussion
The biological activity of 2-(4-Fluoro-2-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suggests it holds promise as a therapeutic agent in antiviral therapies. However, its pharmacokinetic limitations and potential for metabolic instability need to be addressed through further optimization.
Q & A
Q. What are the standard synthetic routes for preparing this boronic ester?
The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A representative method involves reacting a brominated precursor (e.g., 4-fluoro-2-(methoxymethyl)bromobenzene) with bis(pinacolato)diboron in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in 1,4-dioxane at 90°C under inert atmosphere for 24 hours . Post-reaction, the product is isolated via aqueous workup (sodium bicarbonate) and purified by column chromatography using silica gel and ethyl acetate/hexane gradients. Yield optimization may require careful control of moisture and oxygen levels.
Example Synthesis Protocol
Q. How is structural integrity confirmed post-synthesis?
Characterization involves:
- ¹H/¹³C NMR : To verify substituent positions (e.g., fluorine integration at δ ~-110 ppm in ¹⁹F NMR; methoxymethyl protons at δ 3.3–3.5 ppm) .
- X-ray crystallography : Resolves bond angles and confirms the dioxaborolane ring geometry (e.g., B-O bond lengths ~1.36 Å) .
- HPLC-MS : Validates purity (>97%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 307.2) .
Advanced Research Questions
Q. What strategies mitigate contradictory reactivity data in Suzuki-Miyaura cross-coupling reactions?
Discrepancies in coupling efficiency often arise from steric hindrance at the methoxymethyl group or competing protodeboronation. Key solutions include:
Q. How does moisture sensitivity impact experimental design?
The boronic ester’s B-O bonds hydrolyze readily in aqueous or humid conditions, forming inactive boronic acids. Critical precautions:
- Storage : Anhydrous conditions (argon atmosphere, molecular sieves) at -20°C .
- Reaction setup : Use Schlenk lines or gloveboxes for moisture-sensitive steps .
- In situ derivatization : Protect the boronate group via trifluoroborate salt formation for long-term stability .
Data Contradiction Analysis
Q. Why do cross-coupling yields vary with aryl halide substrates?
Steric and electronic factors influence reactivity:
- Electron-deficient aryl bromides (e.g., nitro-substituted): Couple efficiently (70–85% yield) due to enhanced oxidative addition.
- Ortho-substituted substrates : Reduced yields (<50%) due to steric clashes with the methoxymethyl group . Mitigation : Pre-activate the boronic ester via Miyaura-Ishiyama conditions (e.g., BF₃·OEt₂) to enhance electrophilicity .
Methodological Considerations
Q. What analytical techniques resolve stability issues under acidic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
